

PIK-75 Hydrochloride: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	PIK-75 hydrochloride	
Cat. No.:	B1390485	Get Quote

An In-depth Review of a Potent PI3Kα and DNA-PK Inhibitor

Introduction

PIK-75 hydrochloride is a potent and selective small molecule inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K) and also demonstrates significant inhibitory activity against DNA-dependent protein kinase (DNA-PK).[1][2] As a reversible, cell-permeable compound, PIK-75 has become a valuable tool in cancer research and cell signaling studies.[3] Its ability to induce apoptosis, a feature not common to all PI3K inhibitors, is attributed to its unique dual-inhibitory profile.[1][4] This technical guide provides a comprehensive overview of PIK-75 hydrochloride, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and key signaling pathways, to support its application in preclinical research.

Physicochemical Properties

Property	Value
CAS Number	372196-77-5
Molecular Formula	C16H14BrN5O4S·HCI
Molecular Weight	488.74 g/mol
Purity	>98%
Solubility	Soluble in DMSO to 5 mM



Mechanism of Action

PIK-75 hydrochloride primarily exerts its biological effects through the inhibition of the PI3K/Akt/mTOR signaling pathway.[1] It acts as a non-competitive inhibitor with respect to ATP and a competitive inhibitor with respect to the phosphatidylinositol (PI) substrate.[5] By inhibiting p110α, PIK-75 blocks the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger that recruits and activates downstream effectors such as Akt.[6] The subsequent suppression of Akt phosphorylation prevents the activation of mTORC1 and other downstream targets involved in cell growth, proliferation, and survival.[6]

Furthermore, PIK-75 is a potent inhibitor of DNA-PK, a key enzyme in the DNA damage response pathway.[1] This dual inhibition of PI3Kα and DNA-PK is thought to create a "synthetic lethal" interaction in cancer cells, leading to apoptosis rather than just cell cycle arrest.[1][4] PIK-75 has also been shown to inhibit other kinases, including cyclin-dependent kinases (CDKs), which contributes to its unique cellular effects such as G2/M cell cycle arrest. [7]

Quantitative Data In Vitro Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of PIK-75 against its primary target and key off-targets.



Target	IC50 (nM)	Reference(s)
Primary Targets		
ρ110α	5.8	[2][5][8]
DNA-PK	2	[1][2][5][9]
PI3K Isoforms		
ρ110β	- 1300 (1.3 μM)	[5][9]
ρ110γ	76	[5][8][9]
ρ110δ	510	[5][8][9]
Other Kinases		
mTORC1	~1000 (~1 µM)	[9]
ATM	2300 (2.3 μΜ)	[9]
ATR	21000 (21 μM)	[9]
hsVPS34	2600 (2.6 μM)	[9]
ΡΙ3ΚC2α	~10000 (~10 μM)	[9]
РІЗКС2β	~1000 (~1 µM)	[9]
ΡΙ4ΚΙΙΙβ	~50000 (~50 μM)	[9]

Cellular Activity



Cell Line	Assay	Effect	IC ₅₀ (nM)	Reference(s)
CHO-IR	PKB/Akt Phosphorylation	Inhibition of insulin-induced phosphorylation (Ser473 & Thr308)	78	[9][10]
L6 myotubes	Thr308 Phosphorylation	Inhibition	1200 (1.2 μM)	[9]
3T3-L1 adipocytes	Thr308 Phosphorylation	Inhibition	1300 (1.3 μM)	[9]
MIA PaCa-2, AsPC-1	Proliferation/Surv ival	Inhibition, induction of apoptosis	Submicromolar	[9]
A-375	Proliferation	Inhibition	58	[9]
MV4-11	Cytotoxicity	3	[5]	

Experimental ProtocolsPreparation of PIK-75 Stock Solution

Materials:

- PIK-75 hydrochloride powder
- Dimethyl sulfoxide (DMSO), cell culture grade[11]
- Sterile microcentrifuge tubes[11]

Protocol:

- To prepare a 10 mM stock solution, dissolve 4.89 mg of PIK-75 hydrochloride (MW: 488.74 g/mol) in 1 mL of DMSO.[12]
- Vortex thoroughly to ensure complete dissolution.[12]



- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[12]
- Store the stock solution at -20°C for long-term storage.[12]

Cell Viability (MTT) Assay

Protocol:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[11]
- Treat the cells with various concentrations of PIK-75. Include a vehicle control (DMSO) at the same final concentration.[11]
- Incubate for the desired period (e.g., 48 hours).
- Add 20 μL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11]
- Carefully remove the medium and add 150 μ L of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.[11]
- Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis of Akt Phosphorylation

Protocol:

- Plate cells and allow them to adhere overnight.
- Treat cells with the desired concentrations of PIK-75 for the specified duration.
- Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.[11]
- Determine the protein concentration of the lysates using a BCA assay.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with a blocking buffer for 1 hour at room temperature.



- Incubate the membrane with primary antibodies against phospho-Akt (Ser473 and/or Thr308) and total Akt overnight at 4°C.[11]
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
- Visualize the protein bands using an ECL substrate and an imaging system.

In Vivo Xenograft Studies

Animal Model:

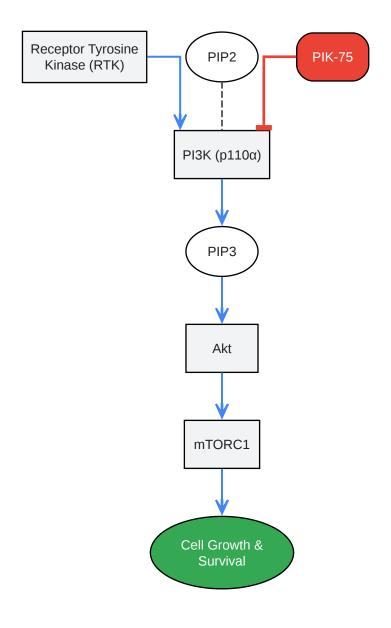
Mice bearing tumors (e.g., MIA PaCa-2 pancreatic cancer cells).

Dosage and Administration:

- PIK-75 can be administered at a dosage of 2 mg/kg.[9]
- It can be used alone or in combination with other agents like Gemcitabine (20 mg/kg).[9]
- Administration is typically via intraperitoneal (i.p.) injection.

Signaling Pathways and Visualizations PI3K/Akt/mTOR Signaling Pathway Inhibition by PIK-75



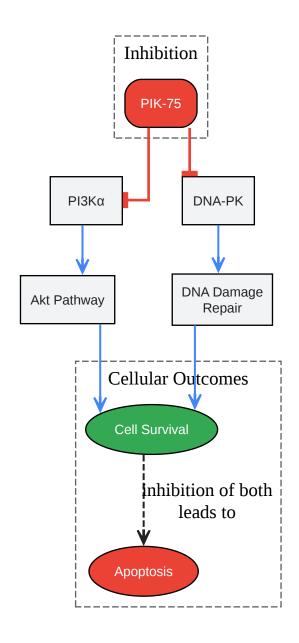


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Caption: PIK-75 inhibits the PI3K/Akt/mTOR signaling pathway by targeting p110 α .

Dual Inhibition Mechanism of PIK-75 Leading to Apoptosis



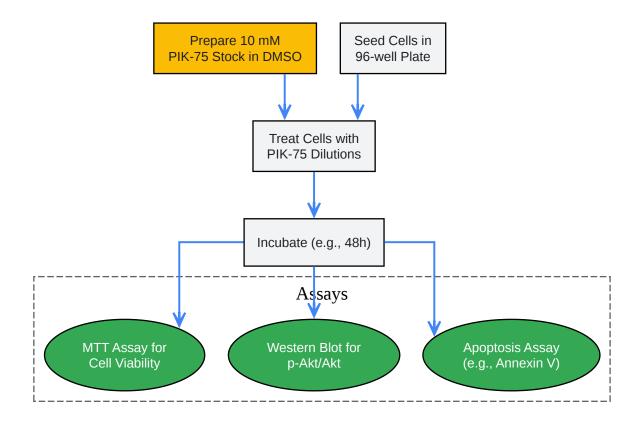


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Caption: The dual inhibition of PI3K α and DNA-PK by PIK-75 promotes apoptosis.

Experimental Workflow for PIK-75 In Vitro Studies





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Caption: A general workflow for in vitro experiments using PIK-75.

Conclusion

PIK-75 hydrochloride is a powerful research tool for investigating the roles of PI3K α and DNA-PK in various cellular processes, particularly in the context of cancer. Its distinct ability to induce apoptosis sets it apart from many other PI3K inhibitors. This guide provides essential data and protocols to facilitate the design and execution of robust experiments. Researchers should consider its off-target effects, especially on DNA-PK, when interpreting results. The provided information aims to support the effective use of PIK-75 in advancing our understanding of cell signaling and developing novel therapeutic strategies.

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